
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is a complex organic compound belonging to the thiophenone family Thiophenones are known for their aromatic sulfur-containing heterocyclic structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of thiophene, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The hydroxyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. Purification steps such as distillation and recrystallization are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the thiophenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic thiophenone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.
5-Hydroxy-2(5H)-furanone: A hydroxylated derivative of furanone with similar reactivity.
Uniqueness
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical properties compared to oxygen-containing analogs
Propiedades
Número CAS |
646517-69-3 |
|---|---|
Fórmula molecular |
C15H26O3S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C15H26O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h11,16-17H,4-10H2,1-3H3 |
Clave InChI |
PMCRJSPPPWFQGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C(=C(C(=O)S1)C(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


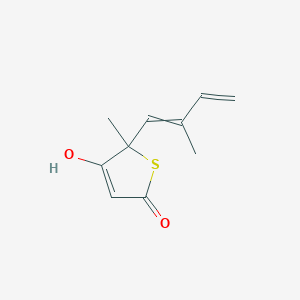
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
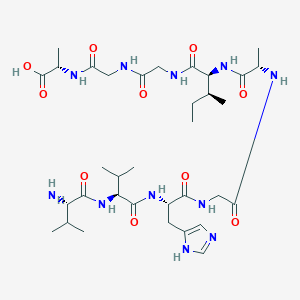

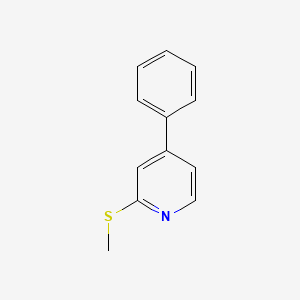
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
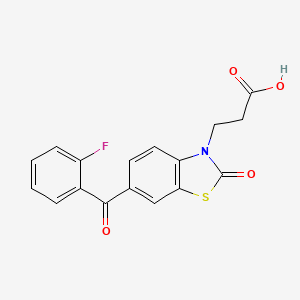

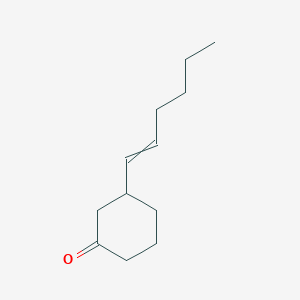
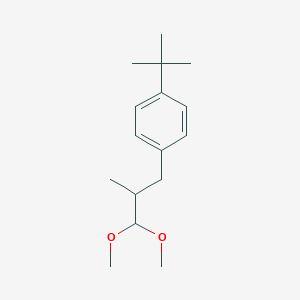
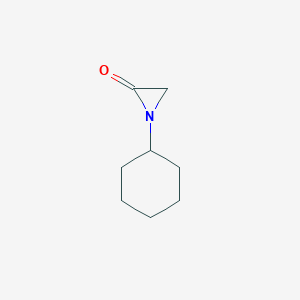
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
